Chemical and physical properties of 3-Butenyl acetate.
Chemical and physical properties of 3-Butenyl acetate.
An In-depth Technical Guide to 3-Butenyl Acetate
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive overview of the chemical and physical properties, synthesis, and analysis of 3-Butenyl acetate. All quantitative data is presented in structured tables, and detailed experimental protocols are provided for key procedures.
Chemical and Physical Properties
3-Butenyl acetate, also known as 4-Acetoxy-1-butene or acetic acid 3-butenyl ester, is a colorless liquid.[1][2] It is classified as a flammable liquid and vapor.[1][2]
Table 1: General and Physical Properties of 3-Butenyl Acetate
| Property | Value | Reference |
| Molecular Formula | C₆H₁₀O₂ | [1][3][4] |
| Molecular Weight | 114.14 g/mol | [1][3][4] |
| CAS Registry Number | 1576-84-7 | [1][2][3][5] |
| Appearance | Colorless to Almost Colorless Clear Liquid | [1][2] |
| Purity (GC) | >98.0% | [1][2] |
Table 2: Physicochemical Data for 3-Butenyl Acetate
| Property | Value | Notes |
| Boiling Point | 124.67 - 128 °C | [2][5] |
| Flash Point | 34.60 - 35 °C | [2][5] |
| Specific Gravity (20/20) | 0.91 | [2] |
| Vapor Pressure | 12.612 mmHg @ 25.00 °C | (est.)[5] |
| Water Solubility | 3649 mg/L @ 25 °C | (est.)[5] |
| logP (o/w) | 1.382 | (est.)[5] |
Synthesis and Purification
3-Butenyl acetate is typically synthesized via the esterification of 3-buten-1-ol with acetic acid or its anhydride, often using an acid catalyst.
Synthesis Reaction
The following diagram illustrates the general Fisher esterification reaction for the synthesis of 3-Butenyl acetate.
Caption: Fisher esterification of 3-buten-1-ol with acetic acid.
Experimental Protocol: Synthesis and Purification
This protocol is a representative example of a Fisher esterification for producing 3-Butenyl acetate.
Materials:
-
3-buten-1-ol
-
Glacial acetic acid
-
Concentrated sulfuric acid (catalyst)
-
5% aqueous sodium bicarbonate (NaHCO₃) solution
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Boiling chips
Equipment:
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle or sand bath
-
Separatory funnel
-
Distillation apparatus
-
Standard laboratory glassware
Procedure:
-
Reaction Setup: In a round-bottom flask, combine one molar equivalent of 3-buten-1-ol and 1.2 molar equivalents of glacial acetic acid. Add a few boiling chips.
-
Catalyst Addition: Slowly and carefully add a catalytic amount of concentrated sulfuric acid (e.g., 3-5% of the alcohol volume) to the flask while swirling.
-
Reflux: Attach the reflux condenser and heat the mixture to reflux for 1-2 hours.[6] The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
Cooling and Quenching: After the reaction is complete, allow the mixture to cool to room temperature. Transfer the solution to a separatory funnel containing an equal volume of cold water.
-
Washing:
-
Wash the organic layer sequentially with two portions of water to remove the bulk of the acid and unreacted alcohol.
-
Carefully wash with several portions of 5% sodium bicarbonate solution to neutralize any remaining acid.[7] (Caution: CO₂ evolution will cause pressure buildup). Vent the separatory funnel frequently.
-
Wash one final time with brine (saturated NaCl solution) to aid in the separation of the layers.
-
-
Drying: Separate the organic layer and dry it over anhydrous magnesium sulfate or sodium sulfate.
-
Purification: Filter to remove the drying agent. Purify the crude 3-Butenyl acetate by fractional distillation.[7][8] Collect the fraction boiling at approximately 128 °C.[2]
The following diagram outlines the general workflow for synthesis and purification.
Caption: Workflow for the synthesis and purification of 3-Butenyl acetate.
Analytical Characterization
The identity and purity of the synthesized 3-Butenyl acetate should be confirmed using modern analytical techniques.
Experimental Protocols: Analysis
1. Gas Chromatography-Mass Spectrometry (GC-MS):
-
Objective: To assess purity and confirm molecular weight.
-
Methodology: A dilute solution of the sample in a volatile solvent (e.g., dichloromethane or ether) is injected into the GC. A non-polar or semi-polar capillary column is typically used. The oven temperature is ramped to separate components based on boiling point. The eluting compounds are then ionized (typically via electron ionization) and analyzed by the mass spectrometer.
-
Expected Results: The GC chromatogram should show a major peak corresponding to 3-Butenyl acetate (>98.0%).[1][2] The mass spectrum for this peak will show a molecular ion peak (M⁺) and characteristic fragmentation patterns.[3]
2. Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Objective: To confirm the chemical structure.
-
Methodology: The purified sample is dissolved in a deuterated solvent (e.g., CDCl₃). Both ¹H NMR and ¹³C NMR spectra are acquired.
-
Expected ¹H NMR Signals:
-
A singlet around δ 2.0 ppm (3H, -C(=O)CH₃).
-
A triplet around δ 4.1 ppm (2H, -OCH₂-).
-
A multiplet around δ 2.4 ppm (2H, -CH₂- adjacent to the double bond).
-
Multiplets between δ 5.0-6.0 ppm (3H, vinyl protons of -CH=CH₂).
-
-
Expected ¹³C NMR Signals: Resonances corresponding to the carbonyl carbon, the two sp² carbons of the double bond, the two sp³ carbons of the ethyl bridge, and the methyl carbon.
3. Infrared (IR) Spectroscopy:
-
Objective: To identify key functional groups.
-
Methodology: A spectrum of the neat liquid sample is obtained using an FTIR spectrometer.
-
Expected Key Absorptions:
-
A strong, sharp absorption band around 1740 cm⁻¹ corresponding to the C=O (ester) stretch.
-
Absorption bands around 3080 cm⁻¹ (C-H stretch for sp² carbons) and 1640 cm⁻¹ (C=C stretch).
-
A strong band in the 1250-1000 cm⁻¹ region corresponding to the C-O stretch.
-
The following diagram illustrates the analytical workflow.
Caption: Workflow for analytical characterization of 3-Butenyl acetate.
Safety and Handling
3-Butenyl acetate is a flammable liquid and vapor.[1][2] It should be kept away from heat, sparks, open flames, and hot surfaces.[1][2] Use in a well-ventilated area and take precautionary measures against static discharge.[1][9] Store in a cool, well-ventilated place with the container tightly closed.[1] Personal protective equipment, including gloves and eye protection, should be worn during handling.[9]
References
- 1. 3-Butenyl Acetate | 1576-84-7 | TCI AMERICA [tcichemicals.com]
- 2. 3-Butenyl Acetate | 1576-84-7 | TCI EUROPE N.V. [tcichemicals.com]
- 3. 3-Buten-1-ol, 1-acetate | C6H10O2 | CID 74095 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. scbt.com [scbt.com]
- 5. 3-butenyl acetate, 1576-84-7 [thegoodscentscompany.com]
- 6. documents.thermofisher.com [documents.thermofisher.com]
- 7. chemiepraktika.pbworks.com [chemiepraktika.pbworks.com]
- 8. JP4259815B2 - Method for producing high purity butyl acetate - Google Patents [patents.google.com]
- 9. fishersci.com [fishersci.com]


